Methyl 2-acetylhexanoate
Description
Methyl 2-acetylhexanoate (CAS: 1540-29-0) is an organic ester with the molecular formula C₉H₁₆O₃ (or C₁₀H₁₈O₃ depending on structural interpretation) and a molecular weight of 186.25 g/mol . It is a colorless, oily liquid with a boiling point of 221.5°C and a density of 0.95 g/cm³ . The compound is widely utilized as a flavoring agent (FEMA No. 4452) in the food industry and serves as a precursor in organic synthesis, such as in the preparation of coumarin-based inhibitors . Its synthesis typically involves acetoacetate ester homologation, as demonstrated in protocols using methyl acetoacetate and alkyl halides .
Properties
CAS No. |
32798-42-8 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 2-acetylhexanoate |
InChI |
InChI=1S/C9H16O3/c1-4-5-6-8(7(2)10)9(11)12-3/h8H,4-6H2,1-3H3 |
InChI Key |
PYYFKCZKDCTZBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Structural and Physical Properties: Methyl and ethyl 2-acetylhexanoate share identical molecular weights (186.25 g/mol) but differ in ester groups (methyl vs. ethyl). The methyl derivative has a higher boiling point (221.5°C) compared to ethyl analogs, likely due to differences in volatility . Benzyl derivatives (e.g., benzyl 2-acetylhexanoate) exhibit higher molecular weights (248.32 g/mol) and are solids or viscous oils due to the aromatic benzyl group enhancing molecular rigidity . Diazo derivatives (e.g., ethyl 2-diazohexanoate) are reactive intermediates used in cyclopropanation or C–H insertion reactions. Their yellow coloration and lower yields (46–62%) reflect their instability and synthetic complexity .
Synthetic Efficiency: Ethyl and benzyl 2-acetylhexanoate are synthesized via similar protocols (e.g., acetoacetate ester alkylation) with comparable yields (~65–68%) . Diazo derivatives require specialized conditions (e.g., diazotransfer reagents) and exhibit lower yields, highlighting their niche utility in synthetic chemistry .
Applications: Methyl and ethyl 2-acetylhexanoate are flavoring agents (FEMA 4452), contributing fruity or buttery notes to foods . Benzyl esters are less common in flavorings but serve as protected intermediates in peptide synthesis or polymer chemistry . Branched analogs (e.g., ethyl 2-acetyl-4-methylpentanoate) may offer tailored solubility or volatility for specific flavor profiles .
Q & A
Basic: What are the standard synthetic routes for Methyl 2-acetylhexanoate, and how do reaction conditions influence yield?
This compound can be synthesized via alkylation of methyl acetoacetate with a suitable alkyl halide (e.g., 1-iodobutane) under basic conditions, analogous to the synthesis of ethyl 2-acetylhexanoate . Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., NaH or K₂CO₃) significantly impact yield. For example, polar aprotic solvents like DMF may enhance nucleophilic substitution rates. Post-reaction purification via flash column chromatography (FCC) with gradients of hexane/ethyl acetate (e.g., 49:1) is critical to isolate the product .
Advanced: How can discrepancies in NMR spectral data for this compound be resolved?
Conflicting NMR signals may arise from impurities, tautomerism, or stereochemical variations. To resolve this:
- Compare experimental spectra with literature data for analogous compounds (e.g., ethyl 2-acetylhexanoate, which shows characteristic peaks for acetyl and ester carbonyl groups at ~2.1 ppm and ~3.6 ppm, respectively) .
- Employ 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping proton and carbon signals.
- Validate purity using HPLC or GC-MS to rule out contaminants.
Basic: What safety protocols are essential when handling this compound in the laboratory?
- PPE : Wear nitrile gloves, a lab coat, and chemical-resistant goggles. Inspect gloves for integrity before use .
- Ventilation : Use a fume hood to avoid inhalation of vapors.
- Storage : Keep in a cool, dry place away from oxidizers.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How do solvent and catalyst systems influence enantioselective synthesis of this compound?
Enantioselective alkylation of methyl acetoacetate requires chiral catalysts (e.g., Cinchona alkaloids or BINOL-derived ligands) and non-polar solvents (e.g., toluene) to stabilize transition states. Polar solvents may reduce enantiomeric excess (ee) by disrupting catalyst-substrate interactions. For example, using (R)-BINAP with Pd(OAc)₂ in toluene achieved >90% ee in similar β-keto ester alkylations . Kinetic resolution or asymmetric phase-transfer catalysis are alternative strategies.
Basic: What spectroscopic markers confirm the structure of this compound?
- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (acetyl C=O).
- ¹H NMR : Signals at δ 3.6–3.7 ppm (ester OCH₃), δ 2.2–2.4 ppm (acetyl CH₃), and δ 1.2–1.6 ppm (alkyl chain protons).
- ¹³C NMR : Peaks at ~170 ppm (ester carbonyl) and ~210 ppm (acetyl carbonyl) .
Advanced: What advanced purification techniques optimize this compound isolation from complex mixtures?
- Gradient FCC : Adjust hexane/ethyl acetate ratios to resolve co-eluting impurities .
- Preparative HPLC : Use C18 columns with acetonitrile/water mobile phases for high-purity recovery.
- Distillation : Fractional distillation under reduced pressure (if thermally stable).
Basic: How should researchers document synthetic procedures for reproducibility?
Follow IUPAC guidelines and include:
- Exact molar ratios of reagents.
- Solvent volumes, reaction times, and temperatures.
- Purification details (e.g., FCC solvent ratios, distillation pressures).
- Spectroscopic data and purity metrics (e.g., HPLC retention times) .
Advanced: What computational methods predict reaction pathways for this compound synthesis?
Density Functional Theory (DFT) can model transition states and intermediates in alkylation reactions. Tools like Gaussian or ORCA simulate energy barriers for competing pathways (e.g., SN2 vs. conjugate addition). Retrosynthetic algorithms (e.g., Pistachio) propose routes based on similarity to known reactions .
Basic: How is this compound characterized for purity and stability?
- Purity : GC-MS or HPLC with internal standards.
- Stability : Accelerated degradation studies under heat/light, monitored by TLC or NMR.
- Hygroscopicity : Karl Fischer titration for water content .
Advanced: What strategies address low yields in large-scale this compound synthesis?
- Catalyst Optimization : Switch from homogeneous (e.g., NaH) to heterogeneous catalysts (e.g., Amberlyst) for easier recovery.
- Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
